2-({N-[(benzyloxy)carbonyl]glycyl}amino)prop-2-enoic acid
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Overview
Description
2-Propenoic acid,2-[[2-[[(phenylmethoxy)carbonyl]amino]acetyl]amino]- is a complex organic compound known for its unique structural properties and diverse applications in various scientific fields. This compound is characterized by the presence of a propenoic acid moiety linked to a phenylmethoxycarbonyl group through an aminoacetyl linkage. Its molecular formula is C13H15NO5 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid,2-[[2-[[(phenylmethoxy)carbonyl]amino]acetyl]amino]- typically involves multi-step organic reactions. One common method includes the reaction of phenylmethoxycarbonyl chloride with glycine to form an intermediate, which is then reacted with propenoic acid under controlled conditions to yield the final product. The reaction conditions often require the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid,2-[[2-[[(phenylmethoxy)carbonyl]amino]acetyl]amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenylmethoxycarbonyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., triethylamine, palladium on carbon), and specific oxidizing or reducing agents. The reaction conditions typically involve controlled temperatures, pH levels, and reaction times to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines .
Scientific Research Applications
2-Propenoic acid,2-[[2-[[(phenylmethoxy)carbonyl]amino]acetyl]amino]- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 2-Propenoic acid,2-[[2-[[(phenylmethoxy)carbonyl]amino]acetyl]amino]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
2-Propenoic acid,2-methyl-, methyl ester: Another propenoic acid derivative with different functional groups.
2-Propenoic acid,2-[[2-[[(phenylmethoxy)carbonyl]amino]acetyl]amino]-: A closely related compound with slight variations in its structure.
Uniqueness
The uniqueness of 2-Propenoic acid,2-[[2-[[(phenylmethoxy)carbonyl]amino]acetyl]amino]- lies in its specific structural arrangement, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its diverse applications in research and industry make it a valuable compound in the scientific community .
Properties
CAS No. |
62076-55-5 |
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Molecular Formula |
C13H14N2O5 |
Molecular Weight |
278.26 g/mol |
IUPAC Name |
2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]prop-2-enoic acid |
InChI |
InChI=1S/C13H14N2O5/c1-9(12(17)18)15-11(16)7-14-13(19)20-8-10-5-3-2-4-6-10/h2-6H,1,7-8H2,(H,14,19)(H,15,16)(H,17,18) |
InChI Key |
KFKKHVXTAOUUFZ-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C(=O)O)NC(=O)CNC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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